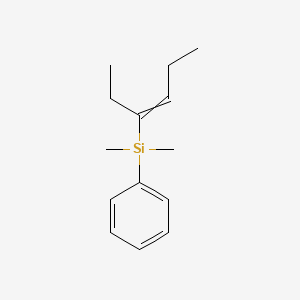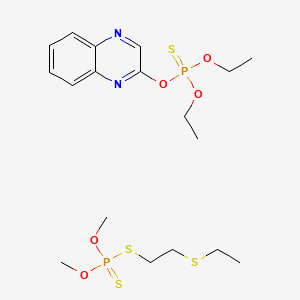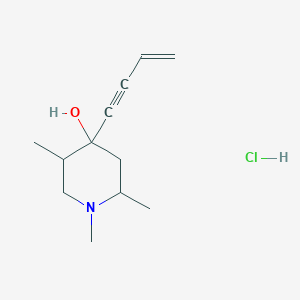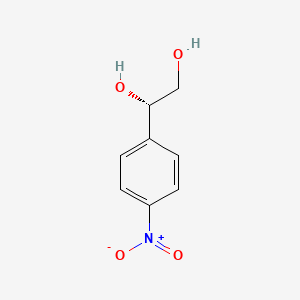
Disilane, pentamethyl(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disilane, pentamethyl(1-methylethoxy)- is an organosilicon compound with the molecular formula C₅H₁₆Si₂. It is a derivative of disilane, which contains a silicon-silicon bond. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disilane, pentamethyl(1-methylethoxy)- typically involves the reaction of pentamethyldisilane with an appropriate alkoxy reagent. One common method is the reaction of pentamethyldisilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of disilane, pentamethyl(1-methylethoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Disilane, pentamethyl(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The alkoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various siloxane and silane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disilane, pentamethyl(1-methylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is employed in the production of high-performance materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism of action of disilane, pentamethyl(1-methylethoxy)- involves its ability to form stable silicon-silicon bonds. These bonds exhibit unique electronic properties, such as high electron delocalization and low ionization potential. The compound interacts with various molecular targets through these silicon-silicon bonds, influencing pathways related to electronic and photophysical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentamethyldisilane: A simpler derivative with similar structural properties.
Hexamethyldisilane: Contains an additional methyl group, leading to different reactivity.
Disiloxane: Contains an oxygen atom bridging the silicon atoms, resulting in different electronic properties.
Uniqueness
Disilane, pentamethyl(1-methylethoxy)- is unique due to its specific alkoxy substitution, which imparts distinct reactivity and stability compared to other disilane derivatives. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
78669-50-8 |
|---|---|
Molekularformel |
C8H22OSi2 |
Molekulargewicht |
190.43 g/mol |
IUPAC-Name |
dimethyl-propan-2-yloxy-trimethylsilylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-8(2)9-11(6,7)10(3,4)5/h8H,1-7H3 |
InChI-Schlüssel |
LKKVLVUOLJHXKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


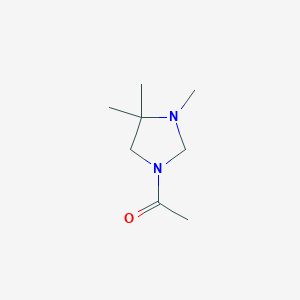
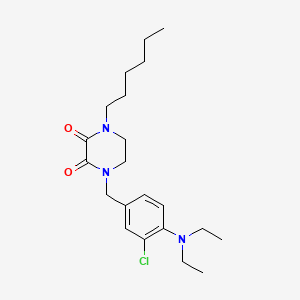
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)
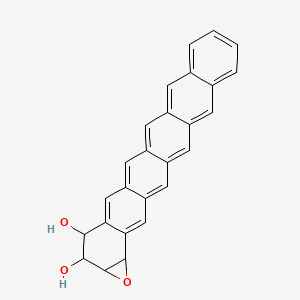
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
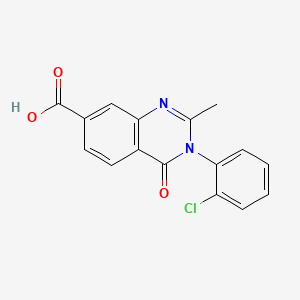
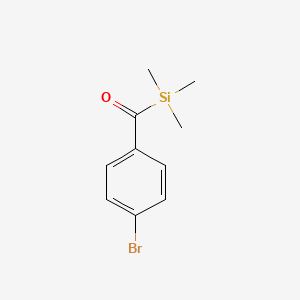
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
